molecular formula C9H8N2O B094405 4-Hydroxy-1-phenylpyrazole CAS No. 1076-60-4

4-Hydroxy-1-phenylpyrazole

Cat. No. B094405
CAS RN: 1076-60-4
M. Wt: 160.17 g/mol
InChI Key: PAIIFXHEHLRVNC-UHFFFAOYSA-N
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Description

4-Hydroxy-1-phenylpyrazole is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are characterized by a 5-membered ring structure containing two nitrogen atoms at positions 1 and 2, and are known for their diverse range of biological activities and applications in various fields, including medicine and agriculture.

Synthesis Analysis

The synthesis of 1-phenylpyrazole derivatives can be achieved through various methods. For instance, 1-phenyl-3-hydroxypyrazoles can be obtained by reacting α-acetylenic esters with phenylhydrazine in the presence of alkoxides . Another method involves the cyclization and oxidation of 4-chlorophenylhydrazine to produce 1-(4-Chlorophenyl)-3-hydroxypyrazole, which is an important intermediate for pesticides . Additionally, 1-phenyl-5-(4-fluorophenyl)-3-hydroxypyrazole can be synthesized by oxidizing 1,5-diarylpyrzolidin-3-one in the presence of FeCl3 .

Molecular Structure Analysis

The molecular structure of 1-phenylpyrazole derivatives has been studied using various spectroscopic methods. For example, the structure of 5-amino-4-hydroxyiminopyrazoles was identified using single-crystal X-ray diffraction . Similarly, the structure of a (2-hydroxyethyl)hydrazine derivative of 1-phenyl-4-vinylpyrazole was confirmed by X-ray crystallographic analysis .

Chemical Reactions Analysis

1-Phenylpyrazole derivatives undergo a variety of chemical reactions. The compound 1-phenyl-4-vinylpyrazole reacts with methyl propiolate and N-phenylmaleimide to give Diels-Alder adducts, as well as products from an "ene" reaction . It also reacts with diethyl azodicarboxylate to form a dihydro-oxadiazine, which can undergo ring-opening in the presence of water . The reactivity of 1-phenylpyrazole derivatives with π-donor heterocycles has also been explored, leading to the formation of bisheterocycles .

Physical and Chemical Properties Analysis

The physical and chemical properties of 1-phenylpyrazole derivatives are influenced by their molecular structure. For instance, 4-acylhydroxypyrazoles exhibit photochromism in the crystalline state, changing color upon irradiation with light due to the conversion of enol-form isomers to keto-form isomers . The bioactivity of these compounds as pesticides and germicides has been demonstrated, and their potential as xanthine oxidase inhibitors has been evaluated, with some derivatives showing potent enzyme inhibition .

Scientific Research Applications

  • Synthesis and Chemical Properties :

    • 4-Hydroxypyrazoles, including derivatives like 4-Hydroxy-1-phenylpyrazole, are synthesized through various chemical processes. For instance, the synthesis of 4-Hydroxy-1-phenylpyrazole can be achieved via alkaline hydrolysis of the Baeyer–Villiger oxidation products of 4-formylpyrazoles. This method has been applied in the divergent synthesis of withasomnine alkaloids, highlighting its importance in the field of organic synthesis (Ichikawa, Watanabe, Fujino, & Usami, 2011).
  • Medicinal Chemistry Applications :

    • A series of 1-phenylpyrazoles, which includes compounds like 4-Hydroxy-1-phenylpyrazole, has been evaluated for inhibitory activity against xanthine oxidase. This study identified specific derivatives with potent enzyme inhibition and hypouricemic action, demonstrating the potential of these compounds in therapeutic applications (Ishibuchi, Morimoto, Oe, Ikebe, Inoue, Fukunari, Kamezawa, Yamada, & Naka, 2001).
  • Environmental Chemistry and Toxicology :

    • Phenylpyrazole derivatives, including 4-Hydroxy-1-phenylpyrazole, have been studied for their role as selective inhibitors of chloride channel activities in insects. The research on the dissipation of fipronil, a related compound, in aquatic ecosystems gives insights into the environmental behavior of these chemicals (Aajoud, Ravanel, & Tissut, 2003).
  • Photophysical and Photochemical Properties :

    • The photophysical and photochemical properties of 1-phenylpyrazoles, which would include derivatives like 4-Hydroxy-1-phenylpyrazole, have been extensively studied. These investigations provide valuable information on the behavior of these compounds under various light conditions, which is crucial for their application in photochemical processes (Pavlik, Connors, Burns, & Kurzweil, 1993).
  • Solid-State Photochromic Properties :

    • Some 4-acylhydroxypyrazoles, a category that could include 4-Hydroxy-1-phenylpyrazole, exhibit photochromism in the crystalline state. This property is crucial for applications in materials science and photochemistry. The study of the photochromic behavior of these compounds aids in understanding their potential uses in various technological applications (Guo, Liu, Jia, Wang, & Xie, 2009).

Safety And Hazards

Phenylpyrazole insecticides, including 4-Hydroxy-1-phenylpyrazole, have the capacity to disrupt epithelial cells in the human intestine and adversely impact human health . It is recommended to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, use personal protective equipment, wear chemical impermeable gloves, ensure adequate ventilation, remove all sources of ignition, evacuate personnel to safe areas, and keep people away from and upwind of spill/leak .

Future Directions

Due to the biological and medicinal properties of pyranopyrazoles, synthesis of these bioactive heterocycles has attracted the interest of medicinal and organic chemists . This review focuses on the recent developments in multicomponent synthesis of pyranopyrazole and spiroconjugated pyranopyrazole systems . The present review describes the literature reports for the period 2005 to 2018 .

properties

IUPAC Name

1-phenylpyrazol-4-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8N2O/c12-9-6-10-11(7-9)8-4-2-1-3-5-8/h1-7,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PAIIFXHEHLRVNC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=C(C=N2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90339316
Record name 4-Hydroxy-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Phenyl-1H-pyrazol-4-ol

CAS RN

1076-60-4
Record name 4-Hydroxy-1-phenylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90339316
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-phenyl-1H-pyrazol-4-ol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
S Yamamoto, N Tomita, Y Suzuki, T Suzaki… - Bioorganic & medicinal …, 2012 - Elsevier
… Baeyer-Villiger oxidation of 37 and subsequent solvolysis afforded 4-hydroxy-1-phenylpyrazole 39. Coupling of 39 with 2-bromo-5-nitropyridine and 5-bromo-2-nitropyridine gave 1-…
Number of citations: 34 www.sciencedirect.com
MA Hanna - Journal of Chemical Technology & Biotechnology, 1993 - Wiley Online Library
… -5-on-2”-yl]phenylazo}-4hydroxy- 1-phenylpyrazole-3-caboxy-p-chloroanilide disperse dyes (XIIa-i) … azo}-4-hydroxy- 1 -phenylpyrazole-3-carboxanilide derivative (XId) with aniline in the …
Number of citations: 4 onlinelibrary.wiley.com
IL Finar, T Foster - Journal of the Chemical Society C: Organic, 1967 - pubs.rsc.org
… phenylpyrazole (VIIIc) and l-phenylpyrazole-4-carboxylic acid (VIIa) and 1 -met hyl-1 '-phenyldi (4-p yrazolyl) ketone gave low yields of 4-hydroxy-1 -phenylpyrazole …
Number of citations: 4 pubs.rsc.org

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